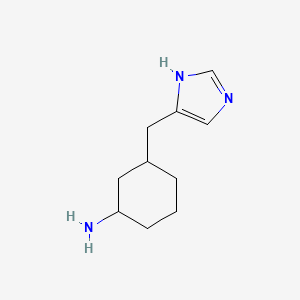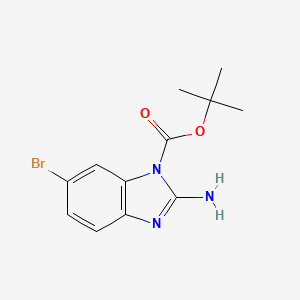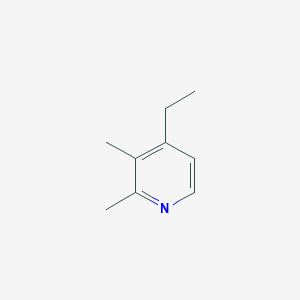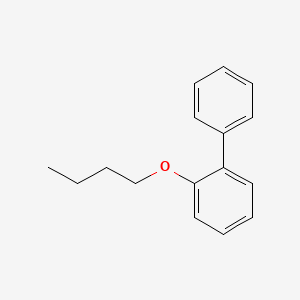![molecular formula C7H11N3 B13944486 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine CAS No. 1174645-29-4](/img/structure/B13944486.png)
4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine: is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a fused pyrazole and piperazine ring system, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with piperazine derivatives in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound can be achieved through a scalable synthesis route that ensures high yield and purity. The process involves the use of cost-effective reagents and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include functionalized derivatives that can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine: This compound shares a similar fused ring system but with an additional nitrogen atom in the ring.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: This derivative features a carboxylic acid group, which imparts different chemical properties.
Uniqueness: 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of a methyl group at the 4-position. This structural feature enhances its stability and reactivity, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
1174645-29-4 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H11N3/c1-6-7-2-3-9-10(7)5-4-8-6/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
NSQHZDFFZAESCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=NN2CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)


![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)


![5-[(2-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B13944450.png)


